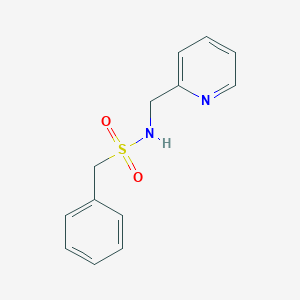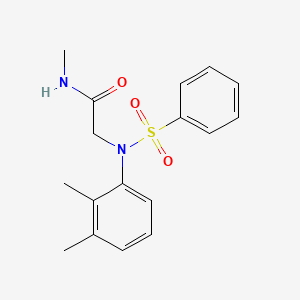![molecular formula C20H24N2O3 B5605770 1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5605770.png)
1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine, also known as MMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. MMPP is a piperazine derivative that has been synthesized through a multistep process, and its structure has been confirmed through various analytical techniques.
Mécanisme D'action
The mechanism of action of 1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to modulate the release of neurotransmitters, alter the activity of ion channels, and modulate gene expression. These effects suggest that this compound may have a broad range of potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in laboratory experiments, including its high purity and stability. However, the use of this compound in experiments can be limited by its relatively low solubility in water, which may require the use of organic solvents. Additionally, the potential toxicity of this compound must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on 1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine. One area of interest is the development of this compound derivatives that may have improved pharmacological properties. Additionally, the use of this compound in combination with other therapeutic agents may be explored as a way to enhance its efficacy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 4-methoxyphenylpiperazine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, and various analytical techniques have been used to confirm its structure.
Applications De Recherche Scientifique
1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential pharmacological properties, particularly its effects on the central nervous system. This compound has been shown to have an affinity for several receptor types, including serotonin receptors and dopamine receptors. This has led researchers to investigate the potential use of this compound as a therapeutic agent for various neurological disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
[4-(methoxymethyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-15-16-3-5-17(6-4-16)20(23)22-13-11-21(12-14-22)18-7-9-19(25-2)10-8-18/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBVQLYVMFLNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5605702.png)
![N-methyl-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605712.png)
![1-(3-chlorophenyl)-5-methyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5605717.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5605721.png)
![6-methoxy-4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5605722.png)
![5-ethyl-2,3-dimethyl-7-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5605728.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5605736.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(4-morpholinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5605740.png)


![2-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B5605752.png)
![1-[4-(1H-pyrazol-1-yl)benzoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5605754.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5605762.png)
